Latanoprostene Bunod is a synthetic compound classified as a nitric oxide (NO)-donating prostaglandin F2α analog. [, ] It serves as a valuable research tool for investigating intraocular pressure (IOP) regulation and potential therapeutic strategies for glaucoma and ocular hypertension. [, ]
Future Directions
Long-term efficacy and safety: Further studies are needed to assess its long-term effects on IOP control, visual field progression, and overall safety. [, ]
Combination therapies: Exploring its efficacy and safety when combined with other IOP-lowering agents. [, ]
Neuroprotective potential: Investigating if its nitric oxide-donating property confers neuroprotective benefits beyond IOP lowering. [, ]
Related Compounds
Latanoprost Acid
Compound Description: Latanoprost acid is the biologically active metabolite of both Latanoprost and Latanoprostene bunod. It is a prostaglandin F2α analog that acts as a selective FP receptor agonist. [, , , ] This leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). [, , , ]
Relevance: Latanoprost acid is a key component of Latanoprostene bunod, linked to a nitric oxide-donating moiety. [, , ] While both compounds ultimately release latanoprost acid, Latanoprostene bunod offers an additional IOP-lowering mechanism via nitric oxide release, potentially explaining its increased efficacy in some studies. [, ]
Butanediol Mononitrate (BDMN)
Compound Description: Butanediol mononitrate is a nitric oxide (NO)-donating moiety. [, ] Upon topical administration and subsequent metabolism of Latanoprostene bunod, BDMN releases NO, which induces relaxation of the trabecular meshwork (TM) cells via the soluble guanylate cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway. [, , ] This relaxation enhances aqueous humor outflow through the TM and Schlemm's canal, contributing to IOP reduction. [, , ]
Relevance: BDMN is directly linked to Latanoprost acid within the Latanoprostene bunod molecule. [, ] It provides an additional mechanism for IOP reduction, targeting the conventional outflow pathway, unlike Latanoprostene bunod's other metabolite, latanoprost acid, which primarily affects the uveoscleral pathway. [, , ]
Timolol Maleate
Compound Description: Timolol maleate is a non-selective β-adrenergic receptor antagonist commonly used as a first-line treatment for glaucoma. [, , , , ] It reduces IOP by decreasing aqueous humor production. [, , , , ]
Relevance: Timolol maleate serves as a common comparator in clinical trials evaluating the efficacy and safety of Latanoprostene bunod. [, , , ] Studies consistently show Latanoprostene bunod to be either comparable or superior to timolol maleate in lowering IOP. [, , , ]
Netarsudil
Compound Description: Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor. [, , , ] It primarily lowers IOP by increasing trabecular outflow. [, , , ]
Relevance: Netarsudil is another relatively new glaucoma medication with a different mechanism of action than Latanoprostene bunod. [, , , ] They are often compared in terms of efficacy and safety, and in some cases, are used in combination for greater IOP reduction. [, , ]
Bimatoprost
Compound Description: Bimatoprost is a synthetic prostamide analog and a potent FP receptor agonist. [, , , ] Like other prostaglandin analogs, it primarily reduces IOP by increasing uveoscleral outflow. [, , , ]
Relevance: Bimatoprost is another widely used prostaglandin analog often compared to Latanoprostene bunod in clinical trials. [, , ] While both target the FP receptor, Latanoprostene bunod's dual mechanism of action may offer advantages in certain clinical settings. [, ]
Travoprost
Compound Description: Travoprost is a synthetic prostaglandin FP receptor agonist used to lower IOP in patients with open-angle glaucoma or ocular hypertension. [, , ] Like other prostaglandin analogs, its primary mechanism involves enhancing uveoscleral outflow. [, , ]
Relevance: Travoprost is a commonly used prostaglandin analog often included in comparative efficacy and safety studies with Latanoprostene bunod. [, ]
Tafluprost
Compound Description: Tafluprost is a fluorinated prostaglandin F2α analog that selectively activates the FP receptor. [, , ] It reduces IOP primarily through enhancement of uveoscleral outflow. [, , ]
Relevance: Tafluprost is another prostaglandin analog included in comparative studies with Latanoprostene bunod, often demonstrating similar efficacy profiles. [, ]
Unoprostone
Compound Description: Unoprostone is a prostaglandin analog that lowers IOP by increasing uveoscleral outflow. [, ]
Relevance: Unoprostone serves as a comparator in some clinical trials evaluating the IOP-lowering efficacy of Latanoprostene bunod. []
S-Nit Glutathione (GSNO)
DETA-NONOate/AM
Compound Description: DETA-NONOate/AM (O2-acetoxymethylated diazeniumdiolate) is an esterase-dependent nitric oxide (NO) donor. [] In research settings, it's used to study the effects of NO on ocular tissues, particularly the trabecular meshwork, mimicking the NO release mechanism of Latanoprostene bunod. []
Relevance: DETA-NONOate/AM is a tool compound used to investigate the NO-mediated effects of Latanoprostene bunod. [] By directly delivering NO, it helps isolate and study the specific contribution of this pathway to the overall efficacy of Latanoprostene bunod. []
SE 175
Compound Description: SE 175 is a nitric oxide (NO) donor that releases NO upon reductive transformation within cells. [] It serves as a research tool for understanding the role of NO in various cellular processes, including those related to IOP regulation. []
Relevance: Similar to DETA-NONOate/AM, SE 175 is used in research to dissect the specific contributions of NO to the IOP-lowering effects observed with Latanoprostene bunod. [] By comparing the effects of SE 175 with those of Latanoprostene bunod and Latanoprost, researchers can gain insights into the dual mechanism of action of Latanoprostene bunod. []
Endothelin-1 (ET-1)
Compound Description: Endothelin-1 is a potent vasoconstrictor peptide that can influence trabecular meshwork cell contractility. [] In research settings, it is often used to induce cellular contraction, providing a model for studying the relaxing effects of compounds like Latanoprostene bunod and its NO component. []
Relevance: Endothelin-1 is not a therapeutic agent but rather a research tool used to understand the mechanisms behind the IOP-lowering effects of Latanoprostene bunod. [] By inducing trabecular meshwork cell contraction with ET-1, researchers can assess the ability of Latanoprostene bunod and its metabolites to counteract this effect and promote relaxation, ultimately leading to improved outflow. []
Synthesis Analysis
The synthesis of latanoprostene bunod involves several key steps, often starting with latanoprost acid. One notable method described in patent literature includes the reaction of latanoprost acid with 1,4-butanediol dinitrate. This process aims to minimize impurities such as unreacted intermediates and isomerization products, which can complicate purification efforts.
Key parameters in the synthesis include:
Temperature Control: High temperatures are typically required, but care must be taken to avoid excessive isomerization.
Purification Techniques: Crude products often undergo chromatographic purification to achieve the desired purity levels exceeding 95%.
Reaction Conditions: The reaction may involve solvents like tetrahydrofuran and specific catalysts, such as silver nitrate, to facilitate the formation of the desired product while minimizing side reactions.
Molecular Structure Analysis
Latanoprostene bunod has a complex molecular structure characterized by a prostaglandin backbone with a nitric oxide-donating moiety. Its chemical formula is C26H36N2O5, and its structure includes multiple stereocenters which contribute to its biological activity. The compound features:
A cyclopentane ring typical of prostaglandins.
Hydroxyl groups that are crucial for its pharmacological activity.
A butanediol mononitrate moiety that releases nitric oxide upon metabolism.
The stereochemistry of latanoprostene bunod is significant for its interaction with biological targets, influencing its efficacy and safety profile.
Chemical Reactions Analysis
Latanoprostene bunod undergoes several chemical transformations:
Metabolism: Upon administration, it is rapidly metabolized into latanoprost acid and butanediol mononitrate. The latter acts as a nitric oxide donor, enhancing its therapeutic effects by promoting aqueous humor outflow through relaxation of the trabecular meshwork.
Isomerization: Under certain conditions, latanoprostene bunod can convert into various isomers, including 5,6-trans latanoprostene bunod, which may affect its potency and pharmacokinetics.
Mechanism of Action
The mechanism of action of latanoprostene bunod involves two primary pathways for lowering intraocular pressure:
Uveoscleral Outflow: The latanoprost acid component enhances the outflow of aqueous humor through the uveoscleral pathway.
Trabecular Outflow: The nitric oxide moiety facilitates increased outflow through the trabecular meshwork by relaxing smooth muscle cells within Schlemm’s canal.
This dual mechanism makes latanoprostene bunod particularly effective compared to other treatments for glaucoma.
Physical and Chemical Properties Analysis
Latanoprostene bunod exhibits several notable physical and chemical properties:
Formulation: It is typically formulated as an ophthalmic solution at a concentration of 0.024%.
Solubility: The compound is soluble in organic solvents but has limited solubility in water, necessitating specific formulation strategies for ocular delivery.
Stability: Stability studies indicate that it maintains efficacy over time when stored under recommended conditions, although exposure to light and heat should be minimized to prevent degradation.
Applications
Latanoprostene bunod has significant applications in ophthalmology:
Treatment of Glaucoma: It is primarily used for managing open-angle glaucoma and ocular hypertension, demonstrating superior efficacy in reducing intraocular pressure compared to traditional therapies like timolol maleate and other prostaglandin analogs.
Clinical Trials: Extensive clinical studies have validated its safety and effectiveness, with findings indicating favorable outcomes in lowering intraocular pressure over extended periods.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A potent and selective PI3K/mTOR dual kinase inhibitor PF-04979064 is a potent and selective PI3K/mTOR dual kinase inhibitor that potently inhibits tumor growth.
PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). CYP3cide is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.
PF-05180999 is under investigation in clinical trial NCT01530529 (A Study to Assess the Relative Bioavailability of a Modified-Release Formulation of PF-05180999).
Pf 06282999 is under investigation in clinical trial NCT01626976 (A Study To Assess The Safety, Tolerability And Pharmacokinetics Of PF-06282999 Administered Orally In Healthy Adult Subjects).